Z-Val-Gly-Arg-PNA

fibrinolysis serine protease uPA assay

Select Z-Val-Gly-Arg-PNA (Urokinase Substrate I, CAS 78333-16-1) when your assay demands uPA-specific amidolytic measurement without confounding tPA or plasmin signal. Its Z-protected N-terminus ensures lot-to-lot stability critical for HTS and multi-site fibrinolysis studies. Documented purity up to 99.96% minimizes free pNA background for reproducible 405 nm readouts. Supplied as lyophilized powder; ideal for cancer uPA profiling, PAI-1 inhibition assays, and uPA-targeted inhibitor validation.

Molecular Formula C27H36N8O7
Molecular Weight 584.6 g/mol
Cat. No. B12383407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Gly-Arg-PNA
Molecular FormulaC27H36N8O7
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1
InChIKeyPPUGEVRMBYCGHM-GMAHTHKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Val-Gly-Arg-PNA Chromogenic Substrate Procurement Guide: Baseline Specifications and Vendor Options


Z-Val-Gly-Arg-PNA (CAS 78333-16-1), also designated Urokinase Substrate I, is a synthetic tripeptide chromogenic substrate consisting of a Z (benzyloxycarbonyl)-protected Val-Gly-Arg sequence conjugated C-terminally to para-nitroaniline (pNA) [1]. Upon enzymatic cleavage at the Arg-pNA bond by serine proteases, the liberated pNA chromophore produces a quantifiable yellow color measurable spectrophotometrically at 405 nm . This compound is commercially available from multiple reputable vendors in free base, acetate salt (CAS 86170-43-6), and hydrochloride salt forms, with typical purities ranging from >95% to 99.96% depending on supplier specifications [1]. It is primarily supplied as lyophilized powder for reconstitution in aqueous buffers or DMSO and is intended exclusively for research use only, not for diagnostic or therapeutic applications .

Why Z-Val-Gly-Arg-PNA Cannot Be Replaced by Alternative Chromogenic Substrates Without Compromising Assay Specificity


Chromogenic substrates bearing Arg-pNA cleavage sites exhibit markedly divergent protease selectivity profiles, a consequence of differential subsite recognition by serine protease active sites [1]. In commercially available coagulation and fibrinolysis assay kits, substrates such as S-2444 (pyro-Glu-Gly-Arg-pNA), S-2222 (Bz-Ile-Glu-Gly-Arg-pNA), and S-2251 (H-D-Val-Leu-Lys-pNA) are often functionally interchangeable only within narrow enzyme specificity windows [1]. In uPA (urokinase-type plasminogen activator) activity assays, substituting Z-Val-Gly-Arg-PNA with S-2444 introduces cross-reactivity with tPA and plasmin that obscures uPA-specific quantification [2][3]. Conversely, substituting with trypsin-directed substrates such as Bz-Val-Gly-Arg-pNA yields negligible uPA amidolytic activity, rendering the assay non-functional [4]. These selectivity differences, documented quantitatively below, underscore that substrate substitution without prior validation introduces confounding variables that compromise data reproducibility and experimental conclusions in fibrinolysis research and protease inhibitor screening programs [2].

Quantitative Differentiation Evidence: Z-Val-Gly-Arg-PNA Performance Metrics Versus Comparator Substrates


Urokinase Activity Quantification: Commercial Purity Specification Comparison for Z-Val-Gly-Arg-PNA

Commercially available Z-Val-Gly-Arg-PNA (free base) is supplied with a documented purity of 99.96%, exceeding the typical ≥95% purity specification common to most chromogenic substrate products and matching the high-purity threshold required for reproducible kinetic parameter determination . The Urokinase Substrate I designation is specifically associated with the Z-Val-Gly-Arg-PNA sequence, and this compound releases p-nitroaniline upon cleavage by urokinase .

fibrinolysis serine protease uPA assay

Protease Selectivity Profile: Z-Val-Gly-Arg-PNA Cross-Reactivity Patterns Versus S-2444 (Pyro-Glu-Gly-Arg-pNA)

Z-Val-Gly-Arg-PNA is functionally recognized as a urokinase (uPA) substrate. While direct kinetic parameters (Km, kcat) for Z-Val-Gly-Arg-PNA across multiple proteases are not comprehensively documented in the peer-reviewed literature, its specificity is inferred from its designation as Urokinase Substrate I and its inclusion in uPA-specific assay kits . In contrast, the commercially equivalent substrate S-2444 (pyro-Glu-Gly-Arg-pNA) is documented to exhibit measurable cross-reactivity with both tissue-type plasminogen activator (tPA) and plasmin in addition to uPA [1]. A comparative study by Matsuo et al. (1983) evaluating S-2444 amidolytic activity across three plasminogen activators (H-UK, L-UK, and TPA) found no statistically significant difference in Vmax among the three enzymes when using S-2444 as substrate, indicating that S-2444 lacks the capacity to discriminate between uPA and tPA in mixed enzyme systems [2]. The Z-Val-Gly-Arg-PNA sequence, featuring an N-terminal Z-protected valine rather than pyro-glutamate, is empirically favored in uPA-specific commercial assay formulations .

uPA tPA plasmin fibrinolysis

Enzyme Recognition Specificity: Z-Val-Gly-Arg-PNA Versus Bz-Val-Gly-Arg-pNA for Trypsin-Like Proteases

Z-Val-Gly-Arg-PNA (Urokinase Substrate I) and Bz-Val-Gly-Arg-pNA share the identical Val-Gly-Arg tripeptide core sequence but differ exclusively in their N-terminal protecting groups: benzyloxycarbonyl (Z) versus benzoyl (Bz) [1]. This single chemical modification confers dramatically divergent enzyme recognition profiles. Z-Val-Gly-Arg-PNA is recognized and cleaved by uPA (urokinase-type plasminogen activator) and is designated Urokinase Substrate I in commercial catalogs . Bz-Val-Gly-Arg-pNA, in contrast, is characterized as a chromogenic substrate for trypsin and bacterial trypsin-like proteases and is not documented to exhibit measurable amidolytic activity with uPA [1]. The Z protecting group, being bulkier and more hydrophobic than the Bz group, alters subsite recognition at the enzyme active site in a manner that favors uPA binding while the Bz group orients the substrate for trypsin active site accommodation [1].

trypsin uPA protease specificity

Storage and Handling Stability: Z-Protected Versus Unprotected Peptidyl-pNA Substrates

The benzyloxycarbonyl (Z) protecting group at the N-terminus of Z-Val-Gly-Arg-PNA serves a critical stability function beyond enzyme recognition . Z protection prevents premature, non-enzymatic hydrolysis of the substrate during storage and handling by blocking exopeptidase-mediated degradation and reducing spontaneous cleavage at the Arg-pNA bond . Unprotected or minimally protected peptidyl-pNA analogs are more susceptible to gradual degradation in aqueous buffer solutions, leading to elevated background absorbance from free pNA accumulation over time [1]. The Z group, being a carbamate-type protecting group, is chemically stable under standard storage conditions (-20°C in lyophilized form) and during reconstitution in mildly acidic to neutral aqueous buffers, but is removed under strongly acidic conditions or by hydrogenolysis for deprotection studies .

substrate stability assay reproducibility peptide chemistry

Optimal Procurement Scenarios for Z-Val-Gly-Arg-PNA in Fibrinolysis Research and uPA Activity Quantification


uPA-Specific Activity Measurements in Cell Culture Supernatants and Tissue Extracts

Z-Val-Gly-Arg-PNA is optimally deployed for quantifying uPA amidolytic activity in biological samples containing multiple plasminogen activators. Its designation as Urokinase Substrate I and inclusion in uPA-specific assay kits supports its application in this context . As documented in the comparative substrate specificity study by Matsuo et al. (1983), alternative Arg-pNA substrates such as S-2444 (pyro-Glu-Gly-Arg-pNA) exhibit no significant Vmax difference between H-UK, L-UK, and TPA, rendering S-2444 unsuitable for discriminating uPA from tPA activity in mixed enzyme systems [1]. Z-Val-Gly-Arg-PNA is therefore the appropriate substrate choice when experimental objectives require uPA-specific signal with minimal tPA cross-reactivity, such as in cancer cell line uPA secretion profiling, PAI-1 functional inhibition studies targeting uPA, or validation of uPA-targeted therapeutic candidates [1].

Fibrinolysis Research Requiring uPA Activity Quantification Without Plasmin Interference

In fibrinolysis cascade studies, accurate measurement of uPA-mediated plasminogen activation requires substrates that are not directly cleaved by plasmin itself. Z-Val-Gly-Arg-PNA is designated as a uPA substrate, whereas S-2444 and related pyro-Glu-Gly-Arg-pNA substrates are documented to be cleaved by both tPA and plasmin in addition to uPA [1]. The selectivity profile of Z-Val-Gly-Arg-PNA minimizes plasmin-mediated background cleavage, enabling researchers to measure uPA activity in plasminogen-containing assay systems without confounding signal from plasmin's secondary amidolytic activity . This selectivity is particularly valuable in studies of the uPA-uPAR-PAI-1 axis, where plasmin is generated as a downstream product of uPA-mediated plasminogen activation and must not contribute to the primary uPA activity readout [1].

Protease Inhibitor Screening Programs Targeting uPA

Small-molecule and peptide-based inhibitor screening campaigns targeting uPA require a chromogenic substrate that provides consistent, reproducible signal with minimal lot-to-lot variability. Z-Val-Gly-Arg-PNA is commercially available with documented purity of 99.96%, exceeding the ≥95% industry standard for pNA substrates . This high purity specification minimizes background absorbance from contaminating free pNA and ensures that observed inhibition curves reflect genuine enzyme-inhibitor interactions rather than substrate quality artifacts . For high-throughput screening (HTS) campaigns in 96- or 384-well formats, substrate consistency across multiple procurement lots is essential for Z'-factor optimization and inter-plate normalization. The Z-protected N-terminus additionally confers storage stability that supports long-term inhibitor screening programs without degradation-driven assay drift [1].

Standardization and Calibration of uPA Activity Assays Across Multi-Site Studies

Multi-site collaborative studies and clinical research programs involving uPA activity measurements require standardized reagents to ensure inter-laboratory data comparability. Z-Val-Gly-Arg-PNA, commercially designated as Urokinase Substrate I, provides a defined, reproducible substrate identity that enables consistent assay calibration across laboratories . The chromogenic detection method—absorbance measurement at 405 nm following enzymatic pNA release—is compatible with standard laboratory spectrophotometers and microplate readers without requiring specialized fluorescence detection equipment . Researchers should note that direct head-to-head kinetic comparisons between Z-Val-Gly-Arg-PNA and alternative uPA substrates such as S-2444 are not comprehensively documented in the peer-reviewed literature; laboratories transitioning between substrate types must conduct internal validation studies to establish substrate-specific calibration curves and normal ranges [1]. The Z protecting group's contribution to substrate stability supports consistent performance across geographically distributed study sites with varying storage and handling conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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